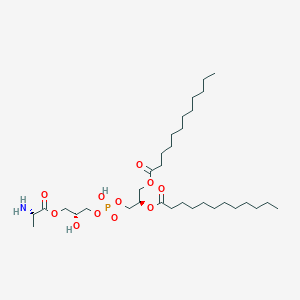

Alanylphosphatidylglycerol

Description

Structure

2D Structure

Properties

CAS No. |

65848-04-6 |

|---|---|

Molecular Formula |

C33H64NO11P |

Molecular Weight |

681.8 g/mol |

IUPAC Name |

[(2R)-3-[[(2R)-3-[(2S)-2-aminopropanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |

InChI |

InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)/t28-,29+,30+/m0/s1 |

InChI Key |

ZXAVHCQVHRXXOF-FRXPANAUSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](COC(=O)[C@H](C)N)O)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ala-phosphatidylglycerol alanylphosphatidylglycerol |

Origin of Product |

United States |

Enzymology and Biosynthesis of Alanylphosphatidylglycerol

Alanylphosphatidylglycerol Synthase (A-PGS): Catalytic Mechanism and Enzyme Classification

L-alanyl-tRNAAla + phosphatidylglycerol → tRNAAla + 3-O-L-alanyl-1-O-phosphatidylglycerol qmul.ac.ukgenome.jp

The catalytic mechanism is proposed to be a direct transesterification, where the alanyl moiety from Ala-tRNAAla is transferred to the 2' or 3' hydroxyl group of the glycerol (B35011) head group of phosphatidylglycerol. sci-hub.se

In the opportunistic pathogen Pseudomonas aeruginosa, the gene responsible for A-PG synthesis is PA0920. nih.govfrontiersin.orgbiocloud.net Deletion of this gene in P. aeruginosa results in the inability to synthesize A-PG. nih.gov Conversely, when PA0920 is overexpressed in Escherichia coli, a bacterium that does not normally produce A-PG, significant amounts of the compound are formed. nih.gov This confirmed that the protein encoded by PA0920 is indeed the A-PG synthase. nih.gov The enzyme is an integral inner membrane protein. nih.gov The expression of the PA0920 gene is activated by acidic conditions. nih.gov

The activity of A-PGS has been demonstrated through in vitro assays. nih.govnih.gov For these assays, the enzyme is typically solubilized from the membrane using detergents. sci-hub.senih.gov Studies have shown that the catalysis is dependent on the presence of alanyl-tRNAAla (Ala-tRNAAla). nih.govnih.gov A soluble, catalytically active fragment of the P. aeruginosa A-PGS, corresponding to the C-terminal domain (residues 543-881), has been produced in E. coli, which has facilitated more detailed biochemical characterization. sci-hub.senih.gov This soluble domain retains the ability to synthesize A-PG, confirming that the catalytic activity resides within this portion of the protein. sci-hub.senih.gov In vitro assays using radioactively labeled alanyl-PG have also been instrumental in studying the reverse reaction, the hydrolysis of A-PG, by the enzyme alanyl-PG hydrolase (PA0919). researchgate.net

The three-dimensional structure of the catalytic domain of A-PGS from P. aeruginosa has been determined by X-ray crystallography. pnas.org The structure reveals a central tunnel-like architecture. pnas.org This structural feature is thought to be crucial for bringing the two substrates, the polar aminoacyl-tRNA and the hydrophobic lipid, together at the water-lipid interface for catalysis. pnas.orgcoventry.ac.ukbiorxiv.org The catalytic domain is located in the cytoplasm, while the N-terminal transmembrane domain anchors the enzyme to the inner bacterial membrane. sci-hub.se Computational analysis suggests the presence of a C-terminal transmembrane helix that is essential for the enzyme's activity. nih.gov

Substrate Recognition in this compound Biosynthesis

The biosynthesis of this compound relies on the specific recognition of its two key substrates: the alanyl-tRNA and phosphatidylglycerol.

The synthesis of A-PG is a prime example of a tRNA-dependent, ribosome-independent process of amino acid modification of a lipid. nih.govnih.govnih.govpnas.orgresearchgate.net The enzyme specifically utilizes Ala-tRNAAla as the donor of the activated alanine (B10760859) residue. sci-hub.senih.gov Interestingly, studies using aminoacylated microhelices, which are analogs of the tRNA substrate, have shown that the enzyme can tolerate mutations in this minimal substrate. nih.govresearchgate.net This suggests that the entire, intact tRNA molecule and the specific sequence of its acceptor stem are not absolute determinants for substrate recognition. sci-hub.senih.govresearchgate.net

A-PGS exhibits a high degree of specificity for the polar head group of its lipid substrate, phosphatidylglycerol. sci-hub.senih.govresearchgate.net This specificity was demonstrated by analyzing various derivatives of phosphatidylglycerol. nih.govresearchgate.net The enzyme's ability to synthesize A-PG was not abolished by modifications to one of the fatty acid chains or even the deletion of a single fatty acid. sci-hub.senih.govresearchgate.net This indicates that the primary recognition site for the lipid substrate is the glycerol-phosphate head group. sci-hub.senih.govresearchgate.net

This compound Hydrolase (PpgH) in Lipid Homeostasis

The maintenance of appropriate levels of different lipids in the cell membrane, known as lipid homeostasis, is critical for bacterial survival and adaptation to environmental changes. nih.govnih.govfrontiersin.org In the context of Ala-PG, a specific enzyme, this compound hydrolase (PpgH), plays a key role in regulating its concentration. nih.gov

Enzymatic Function of PpgH

This compound hydrolase, encoded by the ppgH gene, is a periplasmic enzyme anchored to the inner membrane. nih.govresearchgate.net Its primary function is to hydrolyze the aminoacyl linkage in Ala-PG, breaking it down into its constituent parts: alanine and phosphatidylglycerol. nih.govresearchgate.net This enzymatic activity effectively reverses the synthetic reaction catalyzed by Ala-PGS.

In vitro studies using artificial substrates, such as p-nitrophenyl esters of various amino acids, have shown that PpgH can hydrolyze the ester linkages of alanine, glycine (B1666218), and lysine (B10760008). nih.govresearchgate.net This suggests a degree of promiscuity in its ability to act on different aminoacyl esters. However, its physiological role appears to be centered on the hydrolysis of Ala-PG. nih.gov

Role in Maintaining this compound Levels

The activity of PpgH is crucial for the "down-modulation" of Ala-PG levels in the bacterial membrane. nih.gov While the synthesis of Ala-PG by Ala-PGS is important for resistance to certain antimicrobial compounds, an excessive accumulation of this lipid can be detrimental. nih.gov Deletion of the ppgH gene leads to significantly increased levels of Ala-PG and, consequently, increased susceptibility to some antimicrobial agents. nih.govresearchgate.net This indicates that a precise balance of Ala-PG is necessary for optimal membrane function and resistance.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Gene | Localization | Function | Role in Homeostasis |

| This compound Synthase (Ala-PGS/MprF) | mprF / ppgS | Inner membrane | Synthesizes Ala-PG from Ala-tRNA and PG. pnas.org | Increases Ala-PG levels. |

| This compound Hydrolase (PpgH) | ppgH | Periplasmic side of inner membrane | Hydrolyzes Ala-PG into alanine and PG. nih.govresearchgate.net | Decreases Ala-PG levels, providing a "fine-tuning" mechanism. nih.gov |

Genetic and Molecular Regulation of Alanylphosphatidylglycerol Metabolism

Transcriptional Control of Alanylphosphatidylglycerol Synthase Gene Expression

The primary enzyme responsible for Ala-PG synthesis is alanyl-phosphatidylglycerol synthase (Ala-PGS), often encoded by the mprF gene or its orthologs. The expression of this gene is finely tuned in response to specific environmental cues.

A predominant environmental trigger for the upregulation of Ala-PGS gene expression is acidic stress. In the opportunistic pathogen Pseudomonas aeruginosa, exposure to acidic growth conditions (pH 5.3) leads to a significant increase in the synthesis of Ala-PG, where it can constitute up to 6% of the total lipid content. nih.gov Transcriptional analysis in P. aeruginosa has demonstrated a 4.4-fold increase in the transcription of the Ala-PGS gene under acidic conditions. nih.gov This response is not unique to P. aeruginosa; similar observations of increased aminoacyl-PG synthesis under low pH have been made in other bacteria, such as Staphylococcus aureus and Rhizobium tropici, although these often involve lysyl-phosphatidylglycerol (Lys-PG). nih.govasm.org The upregulation of Ala-PG synthesis in response to acidic environments is a crucial adaptive mechanism, helping to maintain the integrity of the cell membrane. nih.govpnas.org

Besides acidic pH, other environmental stressors and antimicrobial compounds can also modulate the expression of the Ala-PGS gene. For instance, in P. aeruginosa, the presence of compounds like protamine sulfate, cefsulodin, and sodium lactate (B86563) can trigger the synthesis of Ala-PG. nih.govnih.gov Furthermore, studies have shown that at least five different antimicrobial agents can specifically affect the promoter activity of the Ala-PGS gene, underscoring its role in a broad stress response. asm.org

The transcriptional regulation of the Ala-PGS gene is controlled by specific cis-acting regulatory DNA elements within its promoter region. mdpi.com These elements serve as binding sites for trans-acting transcription factors that can either activate or repress gene expression. wou.edupressbooks.pub In P. aeruginosa, a pH-dependent promoter for the Ala-PGS gene (PA0920) has been identified. researchgate.net The activity of this promoter is directly influenced by the external pH, leading to the observed upregulation of Ala-PGS synthesis in acidic environments. nih.gov

In-depth studies of various bacterial gene promoters have revealed conserved sequence motifs, such as GATA motifs and CACCC boxes in erythroid-expressed genes, that are critical for binding transcription factors. nih.gov While the specific consensus sequences for the Ala-PGS promoter are still being fully elucidated across all relevant species, it is clear that a defined promoter region is responsible for integrating environmental signals into a transcriptional response. nih.govmdpi.com For example, in P. aeruginosa, the promoter region located 187 bp upstream of the Ala-PGS open reading frame is sufficient to drive expression. asm.org The identification and characterization of these regulatory elements are crucial for understanding the precise mechanisms of transcriptional control. mdpi.comnih.gov

Regulatory Networks Influencing this compound Synthesis

A key regulatory network that influences Ala-PG synthesis in several Gram-negative bacteria is the PhoP-PhoQ two-component system. nih.gov This system, which consists of the sensor kinase PhoQ and the response regulator PhoP, is a master regulator of virulence and adaptation to environmental stresses, particularly low magnesium (Mg²⁺) conditions. nih.govucl.ac.be

In P. aeruginosa, the PhoP-PhoQ system directly regulates the expression of the operon containing ppgS and ppgH, which encode for alanyl-phosphatidylglycerol synthase and alanyl-phosphatidylglycerol hydrolase, respectively. mdpi.com Chromatin immunoprecipitation sequencing (ChIP-Seq) has identified direct binding sites for PhoP on the promoter region of this operon. mdpi.comresearchgate.net Under low Mg²⁺ conditions, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate (B84403) group to PhoP. mdpi.com Phosphorylated PhoP then binds to the promoter of its target genes, including the ppgS-ppgH operon, activating their transcription. mdpi.comresearchgate.net This leads to the synthesis of Ala-PG, which contributes to maintaining membrane integrity and tolerance to antimicrobial peptides like polymyxin (B74138) B. mdpi.com The PhoP-PhoQ system often acts in concert with other regulatory systems, such as PmrA-PmrB, to fine-tune the response to various environmental signals. nih.govucl.ac.be

The regulatory influence of PhoP-PhoQ extends beyond just the ppgS-ppgH operon. In Mycobacterium tuberculosis, the PhoP-PhoQ system coordinately regulates the synthesis of several complex lipids, highlighting its broad role in lipid metabolism. pasteur.fr

Table 1: Key Two-Component Systems in this compound Regulation

| Regulatory System | Sensor Kinase | Response Regulator | Function in Ala-PG Metabolism |

|---|---|---|---|

| PhoP-PhoQ | PhoQ (Inner membrane) | PhoP (Cytoplasmic) | Directly activates transcription of the alanyl-phosphatidylglycerol synthase gene (ppgS) in response to low Mg²⁺, contributing to membrane integrity and antimicrobial resistance. nih.govmdpi.comresearchgate.net |

| PmrA-PmrB | PmrB (Inner membrane) | PmrA (Cytoplasmic) | Often works in conjunction with PhoP-PhoQ to regulate lipopolysaccharide modifications, indirectly influencing membrane properties and the context for Ala-PG function. nih.govucl.ac.be |

The regulation of Ala-PG levels is crucial for maintaining the physical properties of the cell membrane, such as surface charge and fluidity. mdpi.com The enzymatic modification of PG with alanine (B10760859) neutralizes its negative charge, which is a key mechanism for resistance against cationic antimicrobial peptides. pnas.orgresearchgate.net However, an excessive or uncontrolled accumulation of Ala-PG could be detrimental. This is evidenced by the presence of alanyl-phosphatidylglycerol hydrolases (e.g., PpgH), which are often co-regulated with the synthase and are responsible for degrading Ala-PG back to PG and alanine. mdpi.com This enzymatic pair allows for the precise tuning of Ala-PG concentrations in the membrane, ensuring that lipid homeostasis is maintained. asm.orgmdpi.com

Molecular Mechanisms of Genetic Regulation Beyond Transcription

While transcriptional control is a primary mode of regulating Ala-PG synthesis, post-transcriptional and post-translational mechanisms also play a role. These mechanisms allow for more rapid and nuanced responses to changing conditions.

Post-transcriptional regulation can occur through mechanisms like alternative splicing in eukaryotes, which allows for the generation of different protein isoforms from a single gene. pressbooks.pub In prokaryotes, riboswitches, which are small non-coding RNA elements within the 5' untranslated region of an mRNA, can directly bind to small molecule metabolites. wou.edu This binding can induce conformational changes in the mRNA that affect the termination of transcription or the initiation of translation, providing a direct feedback loop from the metabolic state of the cell to gene expression. wou.edu

At the post-translational level, the activity of the Ala-PGS enzyme itself can be modulated. For instance, the allosteric regulation of the synthase by different cellular components could influence the rate of Ala-PG production. asm.org Additionally, histone modifications, such as acetylation and methylation, are well-established epigenetic mechanisms in eukaryotes that regulate gene expression by altering chromatin structure and the accessibility of DNA to the transcriptional machinery. frontiersin.orgnih.gov While prokaryotes lack histones, they possess histone-like proteins that can also influence DNA architecture and gene expression. Furthermore, post-translational modifications of regulatory proteins, such as the phosphorylation of PhoP by PhoQ, are fundamental to the signal transduction pathways that control Ala-PG synthesis. mdpi.com

Physiological and Adaptive Roles of Alanylphosphatidylglycerol in Bacteria

Alanylphosphatidylglycerol's Contribution to Bacterial Cell Envelope Dynamics

This compound (Ala-PG) is a key component in the dynamic adaptation of the bacterial cell envelope to environmental challenges. scilit.com By modifying the lipid composition of the cell membrane, bacteria can rapidly alter the biochemical properties of their cellular barrier to survive in hostile surroundings. scilit.com The enzymatic addition of an alanine (B10760859) residue to phosphatidylglycerol (PG) is a crucial mechanism employed by various bacteria to modulate the characteristics of their cell membrane. pnas.orgresearchgate.net

Modulation of Membrane Surface Electrostatic Potential

The primary role of this compound is to alter the electrostatic potential of the bacterial membrane surface. researchgate.net The cytoplasmic membrane of bacteria is typically characterized by a net negative charge, largely due to the presence of anionic phospholipids (B1166683) like phosphatidylglycerol (PG). scilit.commdpi.com This negative charge is a primary target for cationic antimicrobial peptides (CAMPs), which are essential components of the innate immune response in host organisms. scilit.comnih.gov

Studies on Pseudomonas aeruginosa have shown that the formation of Ala-PG is significantly increased under acidic conditions, contributing to the adaptation of the bacterium to such environments. researchgate.netovid.com Research using monolayer models has further elucidated the ionic properties of Ala-PG, suggesting that at acidic pH (below 5-6), the lipid can be considered zwitterionic or slightly positive, which aids in preventing the passive diffusion of protons and maintaining membrane integrity. nih.gov

Impact on Membrane Integrity and Homeostasis

This compound plays a significant role in maintaining the integrity and homeostasis of the bacterial cell membrane. researchgate.net The modification of membrane lipids, including the synthesis of Ala-PG, is a strategy bacteria use to cope with compounds that could otherwise compromise membrane integrity. pnas.orgnih.gov The presence of Ala-PG helps to stabilize the membrane structure, particularly in response to environmental stresses. researchgate.net

In Staphylococcus aureus, it has been demonstrated that both zwitterionic Ala-PG and cationic lysyl-phosphatidylglycerol (Lys-PG) are effective in protecting the bacterial membrane against the antibiotic daptomycin (B549167). researchgate.net This suggests that the protective effect is not solely based on charge repulsion but also involves the stabilization of membrane integrity. researchgate.net The homeostasis of aminoacylation of negatively charged phospholipids is crucial for maintaining the integrity of the cytoplasm membrane in response to various environmental stresses. researchgate.net

The enzyme systems responsible for the synthesis and hydrolysis of Ala-PG, such as alanyl-phosphatidylglycerol synthase (A-PGS) and alanyl-phosphatidylglycerol hydrolase, are involved in the fine-tuning of Ala-PG concentrations in the membrane, highlighting the importance of lipid homeostasis for bacterial survival. researchgate.netnih.gov

Influence on Membrane Fluidity and Morphology

While the direct effect of Ala-PG on membrane fluidity is not as extensively studied as that of Lys-PG, it is understood that alterations in the headgroup of phospholipids can impact lipid packing and, consequently, membrane fluidity. nih.govnih.gov The introduction of the alanine residue can affect the interactions between phospholipid molecules, potentially leading to changes in the physical properties of the bilayer. researchgate.net It has been proposed as a strategy to fine-tune membrane fluidity and permeability. nih.gov In Staphylococcus aureus, it was noted that an increasing amount of Lys-PG correlates with an increase in membrane fluidity, suggesting that similar aminoacyl modifications like Ala-PG could have comparable effects. nih.gov

Role of this compound in Bacterial Stress Response

The synthesis of this compound is a key adaptive strategy for bacteria to respond to various environmental stresses. scilit.com The biosynthesis of aminoacyl-PGs is often induced by stress conditions, such as acidification of the medium or the presence of antibiotics that target the cell envelope. nih.gov

Adaptation to Environmental pH Fluctuations

One of the most well-documented roles of this compound is in the adaptation of bacteria to acidic environments. nih.govnih.gov In Pseudomonas aeruginosa, the synthesis of Ala-PG is significantly upregulated when the bacterium is exposed to acidic growth conditions (pH 5.3). researchgate.netovid.comepa.gov Under these conditions, Ala-PG can constitute up to 6% of the total lipid content. ovid.comepa.gov

| Bacterium | Stress Condition | Observed Change in this compound (Ala-PG) | Reference |

| Pseudomonas aeruginosa | Acidic pH (5.3) | Up to 6% of total lipid content | ovid.comepa.gov |

| Pseudomonas aeruginosa | Acidic pH | 4.4-fold increase in A-PG synthase gene transcription | ovid.comepa.gov |

Response to Lactate (B86563) and Other Environmental Stresses

The synthesis of this compound also mediates resistance to other environmental stresses, including the presence of sodium lactate. nih.gov In Pseudomonas aeruginosa, the formation of Ala-PG has been shown to confer resistance against sodium lactate, among other antimicrobial compounds. nih.gov While the precise mechanisms are still under investigation, it is believed that the modification of the membrane surface charge and the stabilization of the membrane contribute to this protective effect.

Lactate can be a significant stressor in certain environments, and the ability to tolerate its presence is an important adaptive trait for bacteria. nih.govmdpi.com The response to lactate stress often involves complex regulatory networks that can include modifications to the cell envelope. mdpi.comrug.nl The production of Ala-PG is one such modification that helps to maintain cellular homeostasis in the face of these chemical stressors. nih.gov

This compound in Host-Pathogen Interactions and Virulence

Evasion of Host Innate Immune Defenses

A primary mechanism by which bacteria evade the host's innate immune system is through the modification of their cell membrane surface charge. The synthesis and translocation of Ala-PG to the outer leaflet of the cytoplasmic membrane is a key strategy in this process. researchgate.netresearchgate.net

The host's innate immune system utilizes cationic antimicrobial peptides (CAMPs), such as defensins, as a first line of defense against invading bacteria. nih.govnih.gov These peptides are positively charged and are electrostatically attracted to the typically negatively charged bacterial cell surface, which is rich in anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). researchgate.net Upon binding, CAMPs can disrupt the bacterial membrane, leading to cell death.

Bacteria have evolved a sophisticated defense mechanism to counter this threat, centered around the enzyme known as the multiple peptide resistance factor (MprF). nih.govnih.gov MprF is a bifunctional enzyme that synthesizes aminoacylated phospholipids, including Ala-PG and the positively charged lysyl-phosphatidylglycerol (Lys-PG). researchgate.netpnas.org The synthesis of Ala-PG involves the transfer of an alanine residue from alanyl-tRNA to phosphatidylglycerol. pnas.orgnih.gov

The incorporation of the zwitterionic Ala-PG into the bacterial membrane reduces the net negative charge of the surface. pnas.orgscilit.com This charge modification diminishes the electrostatic attraction between the bacterial membrane and the cationic CAMPs, thereby inhibiting the peptides' ability to bind to and disrupt the membrane. researchgate.netnih.gov This electrostatic repulsion is a critical factor in the resistance of pathogens like Pseudomonas aeruginosa to CAMPs. pnas.orgnih.gov

The MprF protein not only synthesizes Ala-PG but also facilitates its translocation, or "flipping," from the inner to the outer leaflet of the cytoplasmic membrane. researchgate.netresearchgate.netnih.gov This flippase activity is crucial for effective immune evasion, as only the Ala-PG present on the outer surface can interact with and repel host-derived CAMPs. researchgate.netresearchgate.net

| Bacterial Species | MprF-mediated Modification | Effect on Host Defense |

| Pseudomonas aeruginosa | Synthesis of Alanyl-phosphatidylglycerol (Ala-PG) | Increased resistance to cationic antimicrobial peptides (CAMPs) under acidic conditions. nih.govnih.govresearchgate.net |

| Staphylococcus aureus | Synthesis of Lysyl-phosphatidylglycerol (Lys-PG) | Resistance to defensins and evasion of neutrophil killing. nih.gov |

| Clostridium perfringens | Synthesizes both Ala-PG and Lys-PG via two MprF homologs. nih.govresearchgate.net | Protection against CAMPs. nih.govresearchgate.net |

Contribution to Bacterial Pathogenicity

The ability of bacteria to resist the host's innate immune defenses directly contributes to their pathogenicity. By neutralizing a key component of the host's antimicrobial arsenal, Ala-PG allows bacteria to survive and proliferate in otherwise hostile environments within the host. Consequently, the MprF system is considered a significant virulence factor in many pathogenic bacteria. nih.govnih.govmdpi.com

In the opportunistic pathogen Pseudomonas aeruginosa, the synthesis of Ala-PG is notably increased under acidic conditions, such as those that may be found in certain host niches like the airways of cystic fibrosis patients. nih.govresearchgate.net This adaptation allows the bacterium to better withstand the host's immune response in these specific environments. nih.gov Deletion of the gene encoding the Ala-PG synthase in P. aeruginosa renders the bacterium more susceptible to antimicrobial compounds. nih.govnih.gov

Similarly, in Staphylococcus aureus, the MprF-dependent synthesis of the related compound Lys-PG is a well-established virulence factor. nih.govmdpi.com While the primary focus is often on Lys-PG in this organism, studies have shown that Ala-PG can also protect bacterial membranes against certain antimicrobial agents when expressed in S. aureus, indicating a conserved protective function. nih.govresearchgate.net The MprF system's role in virulence underscores its potential as a target for novel anti-virulence drugs, which would aim to disarm bacteria and render them more susceptible to the host's immune system. nih.govnih.govelifesciences.org

| Pathogen | Virulence Factor | Function | Impact on Pathogenicity |

| Pseudomonas aeruginosa | Alanyl-phosphatidylglycerol Synthase (A-PGS/MprF) | Synthesizes Ala-PG, reducing membrane negative charge. nih.gov | Enhances survival in acidic environments and resistance to CAMPs, contributing to chronic infections. nih.govresearchgate.net |

| Staphylococcus aureus | Multiple Peptide Resistance Factor (MprF) | Synthesizes Lys-PG, reducing membrane negative charge. nih.govnih.gov | Crucial for resistance to host defensins and persistence in the host. researchgate.netnih.gov |

Impact on Biofilm Formation and Motility

While the primary role of Ala-PG is in charge-mediated repulsion of antimicrobial peptides, the composition of the bacterial membrane also influences other critical aspects of bacterial life, including biofilm formation and motility. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune responses. nih.govbiorxiv.org

The formation of biofilms is a complex process that involves initial attachment to a surface, followed by proliferation and maturation of the biofilm structure. nih.gov Bacterial motility, often mediated by flagella or pili, is crucial for the initial stages of surface attachment. nih.gov The physical properties of the bacterial membrane, which are influenced by its lipid composition, can affect these processes.

Recent research has identified extracellular phospholipids, including the related compound Lys-PG, as important structural components of the S. aureus biofilm matrix. researchgate.net Lys-PG appears to act as a "molecular glue," promoting cell-to-cell interactions through electrostatic and hydrophobic forces. researchgate.net Deletion of the mprF gene in S. aureus, which is responsible for Lys-PG synthesis, was found to significantly impair biofilm formation. researchgate.net Given the structural and functional similarities between Lys-PG and Ala-PG, and the fact that they are synthesized by the same class of enzymes (MprF), it is plausible that Ala-PG could play a similar role in the biofilms of bacteria that produce it, such as P. aeruginosa. nih.gov Alterations in membrane lipid composition can impact the function of membrane-anchored proteins involved in motility and biofilm regulation. nih.gov

While direct studies on the specific impact of Ala-PG on motility are limited, the synthesis of Ala-PG in P. aeruginosa is part of a broader adaptive response to environmental stress, which also involves the regulation of factors required for biofilm formation and motility. researchgate.netnih.gov

Research Methodologies and Advanced Analytical Techniques in Alanylphosphatidylglycerol Studies

Molecular Genetic Approaches for Studying Alanylphosphatidylglycerol

Molecular genetic techniques provide powerful tools to manipulate the genes involved in Ala-PG metabolism, allowing researchers to study the effects of these modifications on bacterial phenotype and function.

Gene deletion and mutagenesis are fundamental strategies to probe the function of genes involved in Ala-PG synthesis. In Staphylococcus aureus, the deletion of the mprF gene, which encodes the enzyme responsible for the synthesis of lysyl-phosphatidylglycerol (L-PG) and in some species Ala-PG, results in strains incapable of producing this modified phospholipid nih.gov. Such deletion mutants have been instrumental in demonstrating the role of these lipids in resistance to cationic antimicrobial peptides (CAMPs) and certain antibiotics like daptomycin (B549167) nih.govresearchgate.net. Studies have shown that ΔmprF strains exhibit increased susceptibility to these agents researchgate.net.

Site-directed mutagenesis is a more targeted approach that allows for the introduction of specific nucleotide changes into a gene, resulting in desired amino acid substitutions in the corresponding protein nih.gov. This technique has been extensively used to study the structure-function relationships of this compound synthase (A-PGS) nih.gov. By systematically mutating conserved amino acid residues, researchers can identify those critical for substrate binding, catalytic activity, and protein stability nih.govCurrent time information in Palo Pinto County, US.. For instance, a site-directed mutagenesis study involving 33 mutant proteins of Pseudomonas aeruginosa A-PGS helped to elucidate the catalytic mechanism of the enzyme nih.govresearchgate.net. These studies have revealed that specific point mutations in mprF can lead to a "gain-of-function" phenotype, resulting in increased resistance to daptomycin openpr.comnih.gov.

| Mutagenesis Strategy | Description | Application in Ala-PG Studies | Key Findings |

| Gene Deletion | Complete removal of a target gene from the organism's genome. | Creation of ΔmprF mutants in S. aureus. | Confirmed the role of MprF in L-PG/Ala-PG synthesis and resistance to CAMPs and daptomycin. |

| Site-Directed Mutagenesis | Introduction of specific point mutations into a gene to alter the amino acid sequence of the encoded protein. | Analysis of the catalytic mechanism of P. aeruginosa A-PGS. | Identified critical residues for enzymatic activity and revealed "gain-of-function" mutations leading to antibiotic resistance. |

| Cassette Mutagenesis | Insertion of a synthetic DNA fragment (cassette) containing the desired mutation into a plasmid. | Generation of specific mutations in genes involved in Ala-PG synthesis. | Allows for the creation of specific and targeted changes in the DNA sequence. |

Heterologous expression systems are invaluable for producing and functionally characterizing proteins in a controlled environment, away from their native host. This approach is particularly useful for studying enzymes like A-PGS, which may be difficult to isolate in sufficient quantities from their original source. Escherichia coli is a commonly used heterologous host for the expression of proteins involved in Ala-PG synthesis nih.gov.

Researchers have successfully expressed functional MprF proteins from Clostridium perfringens in an S. aureus ΔmprF mutant researchgate.net. This allowed for the demonstration that the Ala-PG synthase from C. perfringens could efficiently produce Ala-PG in S. aureus researchgate.net. Furthermore, by co-expressing the Ala-PG synthase with the flippase domains of L-PG synthesizing MprF proteins, it was shown that these flippases can translocate Ala-PG, contributing to daptomycin resistance researchgate.net. Truncated versions of MprF have also been expressed in E. coli to study the functions of individual domains, such as the synthase and flippase domains, independently.

| Expression System | Host Organism | Application in Ala-PG Studies | Key Findings |

| Bacterial Expression | Escherichia coli | Production of truncated MprF proteins and A-PGS for in vitro studies. | Enabled the functional characterization of individual MprF domains and the detailed study of A-PGS enzymatic activity. |

| Bacterial Expression | Staphylococcus aureus ΔmprF | Functional expression of MprF homologs from other bacterial species. | Demonstrated the functional conservation of MprF proteins across different species and the ability of flippases to translocate different aminoacyl-PGs. |

Understanding the transcriptional regulation of genes involved in Ala-PG synthesis is crucial for comprehending how bacteria control the production of this important membrane lipid in response to environmental cues. While direct reporter gene assays for mprF are not extensively detailed in the provided context, the principles of such assays are widely applicable.

Transcriptional analysis of the mprF gene in S. aureus has been performed using techniques like Northern blotting to measure the levels of mprF transcripts under different conditions openpr.com. These studies have revealed a correlation between increased expression of a mutant mprF gene and reduced susceptibility to daptomycin openpr.com. Investigations into the regulation of mprF have also explored the role of two-component regulatory systems, such as GraRS, which are known to co-regulate mprF and dltABCD expression, another system involved in modifying the bacterial cell envelope. The use of antisense RNA to regulate mprF has also been shown to restore daptomycin susceptibility in resistant strains, highlighting the importance of transcriptional control researchgate.net.

Biochemical and Enzymatic Characterization Techniques

Biochemical and enzymatic assays are essential for directly measuring the activity of the enzymes involved in Ala-PG metabolism and for elucidating their catalytic mechanisms.

In vitro activity assays for A-PGS have been developed to study the enzymatic synthesis of Ala-PG in a cell-free system. A common assay for the P. aeruginosa A-PGS involves the use of purified enzyme, phosphatidylglycerol (PG), and Ala-tRNAAla as substrates nih.gov. The reaction often includes an ATP-regenerating system and radiolabeled L-alanine (e.g., ¹⁴C-L-alanine) to track the incorporation of alanine (B10760859) into PG nih.gov. The polar lipids are then extracted and analyzed by two-dimensional thin-layer chromatography (2D-TLC) followed by autoradiography to visualize and quantify the newly synthesized Ala-PG nih.gov.

In addition to the synthase, bacteria also possess hydrolases that can break down Ala-PG. In P. aeruginosa, the protein encoded by ORF PA0919 has been identified as an alanyl-phosphatidylglycerol hydrolase (referred to functionally, though not by the specific name "PpgH" in the direct search results) nih.govresearchgate.net. An in vitro activity assay for this hydrolase has been established. This assay involves the synthesis of radioactively labeled [1-¹⁴C]Ala-PG, which is then incubated with the purified hydrolase nih.gov. The hydrolysis of the aminoacyl linkage results in the formation of [1-¹⁴C]alanine and PG, which can be separated by TLC and quantified by autoradiography nih.govresearchgate.net.

| Enzyme | Assay Principle | Substrates | Detection Method |

| A-PGS | Measurement of the incorporation of radiolabeled alanine into phosphatidylglycerol. | Purified A-PGS, PG, Ala-tRNAAla, ¹⁴C-L-alanine, ATP. | 2D-TLC and autoradiography. |

| Alanyl-PG Hydrolase | Measurement of the hydrolysis of radiolabeled alanyl-phosphatidylglycerol. | Purified hydrolase, [1-¹⁴C]Ala-PG. | TLC and autoradiography. |

The use of substrate analogs is a powerful technique to investigate the substrate specificity and catalytic mechanism of enzymes. In the study of A-PGS, researchers have employed analogs of both the tRNA and the phospholipid substrates nih.govresearchgate.net.

To probe the recognition of the tRNA substrate, aminoacylated microhelices, which are smaller, simplified versions of the full-length tRNA, have been used as analogs nih.govresearchgate.net. Studies with P. aeruginosa A-PGS have shown that the enzyme can tolerate mutated versions of these minimal substrates, indicating that neither the intact tRNA structure nor the specific sequence of the acceptor stem are the primary determinants for substrate recognition nih.govresearchgate.net.

Derivatives of phosphatidylglycerol have also been utilized to understand how A-PGS recognizes its lipid substrate. These studies have revealed that the polar headgroup of PG is specifically recognized by the enzyme nih.govresearchgate.net. Interestingly, modifications to the fatty acid chains, or even the removal of a single fatty acid, did not completely abolish Ala-PG synthesis, suggesting a degree of flexibility in the recognition of the hydrophobic portion of the substrate nih.govresearchgate.net. These mechanistic studies provide valuable insights into the molecular interactions that govern the synthesis of this compound.

| Substrate | Analog Used | Enzyme Studied | Key Findings |

| tRNA | Aminoacylated microhelices | P. aeruginosa A-PGS | The intact tRNA structure and the specific sequence of the acceptor stem are not the primary determinants for substrate recognition. |

| Phosphatidylglycerol | Derivatives with modified fatty acids or lacking a fatty acid | P. aeruginosa A-PGS | The polar headgroup of PG is specifically recognized, while there is more flexibility in the recognition of the fatty acid chains. |

Advanced Lipidomic Profiling for this compound Detection and Quantification

Lipidomics, the large-scale study of cellular lipids, employs advanced analytical techniques for the comprehensive analysis of lipid profiles. Mass spectrometry-based methods are at the forefront of these technologies, offering high sensitivity and specificity for the detection and quantification of individual lipid species, including this compound.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of complex lipid mixtures. In the context of this compound analysis, LC-MS allows for the separation of A-PG from other phospholipids (B1166683) prior to its detection by the mass spectrometer. This separation is crucial for reducing ion suppression effects and enabling accurate quantification.

Reverse-phase liquid chromatography is commonly employed for the separation of different molecular species of phospholipids. A typical LC-MS method for the analysis of aminoacylated phospholipids, including alanyl-PG, involves a gradient elution protocol. The following table outlines an exemplary set of parameters for such an analysis.

| Parameter | Value |

| Column | Agilent ZORBRAX Eclipse Plus C18 (2.1 mm × 100 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate (NH4Ac), pH 4.6 |

| Mobile Phase B | HPLC-grade Acetone |

| Flow Rate | 0.2 ml/minute |

| Gradient | 20% B to 80% B over 10 minutes |

| Column Regeneration | 2 minutes at 80% B |

| Equilibration | 8 minutes at 20% B |

| This table is based on the methodology described for the LC-MS analysis of aminoacylated phospholipids nih.gov. |

This approach, coupled with tandem mass spectrometry (MS/MS), allows for both the quantification of known A-PG species and the identification of novel variants based on their characteristic fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the confident identification of lipids. In the study of this compound, HRMS can distinguish A-PG from other lipid species that may have very similar nominal masses. This level of mass accuracy is critical for confirming the elemental composition of the detected ions.

Tandem MS/MS experiments performed on high-resolution instruments provide detailed structural information through the analysis of fragmentation patterns. For the sodiated cation of (32:0) alanyl-PG, with a molecular weight of 816 amu, HRMS can identify specific fragment ions that are characteristic of its structure. The presence of a 168 amu ion, corresponding to sodiated cyclo-alanyl-glycerol, is a key diagnostic fragment for the alanyl-glycerol attachment. The table below lists the accurate masses of fragments observed for sodiated (32:0) alanyl-PG.

| Fragment Description | Calculated Mass (amu) | Observed Mass (amu) |

| Sodiated cyclo-alanyl-glycerol | 168.0623 | 168 |

| Sodiated (32:0) alanyl-PG | 816 | 816 |

| Data derived from the tandem mass spectrometry analysis of alanyl-PG researchgate.net. |

These precise mass measurements allow for the unambiguous identification of this compound in complex biological samples.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is a rapid and sensitive technique that has found widespread application in the analysis of biomolecules, including lipids. A major advantage of MALDI-TOF-MS is its ability to analyze samples with minimal preparation, making it suitable for high-throughput screening.

In the context of this compound research, MALDI-TOF-MS is particularly useful for the rapid profiling of bacterial lipidomes researchgate.net. This technique can be used to detect the presence of A-PG and other phospholipids directly from intact bacterial cells or crude lipid extracts researchgate.netnih.gov. The resulting mass spectrum provides a "lipid fingerprint" that can be used to differentiate between bacterial species or to assess changes in the lipid composition in response to environmental stimuli. While traditionally used for qualitative analysis, efforts are ongoing to improve the quantitative capabilities of MALDI-TOF-MS for lipid analysis. The speed and simplicity of MALDI-TOF-MS make it a valuable tool for initial screening and for studying the distribution of this compound in bacterial populations frontiersin.orgmdpi.com.

Other Chromatographic and Spectrometric Approaches (e.g., GC-MS)

While techniques like thin-layer chromatography (TLC) provide foundational methods for the separation of this compound (A-PG), more advanced chromatographic and spectrometric methods are employed for detailed structural elucidation and quantification. Gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful technique for lipid analysis. For complex lipids like A-PG, this method typically requires prior hydrolysis and derivatization of the components, such as the fatty acid chains, before they can be analyzed by GC-MS nih.govmdpi.com. This allows for the precise identification and quantification of the constituent fatty acids.

Modern mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become a cornerstone in the study of A-PG and other aminoacylated phospholipids nih.govresearchgate.net. These techniques can be applied to lipid extracts with minimal sample preparation. In MS/MS analysis, deprotonated molecular ions of phospholipids are fragmented, and the resulting product ions reveal structural details nih.gov. For instance, the collision-induced dissociation of the deprotonated A-PG molecule provides information about its fatty acyl composition cas.cn. The sodiated cation of A-PG can also be analyzed to yield a simpler MS/MS spectrum researchgate.net. High-sensitivity mass spectrometry is crucial for establishing a thorough screening of aminoacylated phospholipids in complex mixtures nih.gov.

Different liquid chromatography (LC) techniques, such as reversed-phase and normal-phase HPLC, are also utilized to separate different phospholipid classes prior to mass spectrometric analysis, providing an additional layer of separation and reducing ion suppression effects researchgate.netgerli.comnih.gov.

| Fragment Ion | Description | Significance in Structural Analysis |

|---|---|---|

| [FA-H]- | Fatty acyl anions | Identifies the specific fatty acid chains esterified to the glycerol (B35011) backbone. nih.gov |

| cyclo-glycerol-phosphate (cGP) | A 153 amu anion | Characteristic fragment indicating a phosphoglycerol backbone, common to PG and its derivatives. nih.govresearchgate.net |

| Deprotonated aminoacyl anions | Anion of the amino acid | Confirms the presence of the specific amino acid (alanine) modifying the phosphatidylglycerol. nih.gov |

Phenotypic Microarray Analysis for Functional Correlates

Phenotype Microarray (PM) analysis is a high-throughput technology used to quantitatively measure thousands of cellular phenotypes simultaneously wikipedia.org. This technique is instrumental in uncovering the functional roles of specific genes and pathways by assessing a cell's performance under a wide array of conditions wikipedia.orgfrontiersin.org. In the context of this compound, PM analysis has been employed to characterize the sophisticated phenotypes associated with the synthesis of this lipid.

For example, studies on Pseudomonas aeruginosa have utilized PM technology to compare wild-type strains with mutants deficient in alanyl-phosphatidylglycerol synthase (A-PGS) nih.gov. By cultivating these strains under hundreds of different culture conditions, researchers can identify specific stresses and chemical compounds to which the synthesis of A-PG confers resistance or sensitivity nih.gov. These microarrays can test for sensitivities to various chemical compounds, including antimetabolites and antibiotics, as well as stresses related to pH and salinity nih.gov.

The results from such analyses have demonstrated that the synthesis of A-PG, catalyzed by A-PGS, mediates resistance to certain antimicrobial compounds nih.gov. This modification of the polar head group of phosphatidylglycerol is a widespread bacterial strategy to cope with substances that could be harmful to the cell membrane's integrity nih.gov.

| Condition/Compound | Phenotype of Wild-Type (A-PG Present) | Phenotype of A-PGS-deficient Mutant (A-PG Absent) | Functional Implication of A-PG |

|---|---|---|---|

| Protamine Sulfate | Resistant | Susceptible | Resistance to cationic antimicrobial peptides. nih.gov |

| Cefsulodin | Resistant | Susceptible | Resistance to a β-lactam antibiotic. nih.gov |

| Sodium Lactate (B86563) | Resistant | Susceptible | Tolerance to organic acid stress. nih.gov |

| CrCl3 | Resistant | Susceptible | Resistance to heavy metal stress. nih.gov |

| Acidic pH | Enhanced survival/growth | Reduced survival/growth | Adaptation to acidic environments. nih.gov |

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Regulatory Gene Identification

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors and histone modifications wikipedia.orgillumina.comcellsignal.com. This technique is pivotal for elucidating gene regulatory networks illumina.combiorxiv.org. The workflow of a ChIP-Seq experiment involves crosslinking proteins to DNA within cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the target protein along with its bound DNA fragments wikipedia.orgillumina.com. These DNA fragments are subsequently sequenced and mapped to the genome to identify the protein's binding sites thermofisher.com.

In the study of this compound synthesis, ChIP-Seq can be a crucial tool for identifying the transcription factors that regulate the expression of the alanyl-phosphatidylglycerol synthase (A-PGS) gene (often denoted as mprF or a related gene) pnas.org. By using an antibody that targets a suspected regulatory protein, researchers can perform a ChIP-Seq experiment to determine all the genomic locations where this protein binds. If the promoter region of the A-PGS gene is identified as a binding site, it provides strong evidence that this protein is involved in its regulation.

Furthermore, by performing ChIP-Seq under different environmental conditions that are known to alter the levels of A-PG (e.g., acidic stress), one can investigate changes in the binding of transcription factors to the A-PGS gene promoter. This can reveal the specific regulatory proteins that mediate the observed changes in A-PG synthesis in response to environmental cues. The integration of ChIP-Seq data with gene expression analysis (e.g., RNA-Seq) can further illuminate the functional consequences of these protein-DNA interactions on the transcription of the A-PGS gene biorxiv.org.

Protein-Lipid Overlay Experiments

Protein-lipid overlay assays are a straightforward and effective screening method for identifying interactions between proteins and various lipids springernature.comnih.gov. This technique helps to determine the lipid-binding specificity of a protein of interest caymanchem.com. The general principle involves immobilizing different lipids, including this compound, onto a solid support, typically a nitrocellulose or PVDF membrane nih.govnih.govliverpool.ac.uk.

In this assay, serial dilutions of various lipids are spotted onto the membrane and allowed to dry nih.govliverpool.ac.uk. The membrane is then blocked to prevent non-specific binding and subsequently incubated with a purified protein of interest, which may be tagged with an epitope for easier detection nih.govliverpool.ac.uk. After washing away unbound protein, the protein that remains bound to the lipid spots is detected using an antibody against the protein or its tag, followed by a secondary antibody conjugated to a reporter enzyme for chemiluminescent or colorimetric detection caymanchem.comnih.gov.

For this compound research, this technique can be used to screen for proteins that specifically recognize and bind to A-PG. Identifying such proteins is a critical step toward understanding the downstream cellular processes that are influenced by the presence of this particular lipid. A positive interaction in a protein-lipid overlay assay provides a strong basis for more detailed biophysical characterization of the protein-lipid interaction using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) springernature.comcaymanchem.com.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Lipid Spotting | Solutions of this compound and other control lipids are spotted onto a nitrocellulose or PVDF membrane and allowed to dry. | To immobilize the lipids onto a solid support. nih.govliverpool.ac.uk |

| 2. Blocking | The membrane is incubated with a blocking buffer (e.g., BSA or skimmed milk). | To prevent non-specific binding of the protein to the membrane. caymanchem.comnih.gov |

| 3. Protein Incubation | The blocked membrane is incubated with a solution containing the purified protein of interest. | To allow the protein to bind to its specific lipid ligand(s). nih.govcaymanchem.com |

| 4. Washing | The membrane is washed multiple times with a wash buffer. | To remove any unbound or weakly interacting proteins. liverpool.ac.uk |

| 5. Antibody Incubation | The membrane is incubated with a primary antibody specific to the protein of interest, followed by a reporter-conjugated secondary antibody. | To specifically label the protein bound to the lipid spots. caymanchem.com |

| 6. Detection | A substrate for the reporter enzyme is added, and the signal (e.g., light or color) is detected. | To visualize the lipid spots to which the protein has bound, indicating an interaction. nih.gov |

Comparative and Evolutionary Aspects of Aminoacyl Phosphatidylglycerols

Comparison with Lysyl-Phosphatidylglycerol (L-PG) Systems

The best-characterized aminoacyl-phosphatidylglycerol is L-PG, synthesized by the Multiple Peptide Resistance Factor (MprF) protein. MprF is a bifunctional enzyme possessing both a C-terminal synthase domain that catalyzes the transfer of lysine (B10760008) from lysyl-tRNA to PG, and an N-terminal flippase domain that translocates the resulting L-PG to the outer leaflet of the cytoplasmic membrane. nih.govmdpi.comresearchgate.net This process reduces the net negative charge of the bacterial membrane, leading to electrostatic repulsion of positively charged CAMPs. mdpi.comnih.gov

Similarities and Differences in Biosynthetic Enzymes (MprF Homologs)

MprF homologs, also known as aminoacyl-phosphatidylglycerol synthases (aaPGS), are integral membrane proteins responsible for the synthesis of both Ala-PG and L-PG. asm.orgpnas.orgnih.gov These enzymes utilize aminoacyl-tRNAs as the amino acid donors for the modification of PG. pnas.orgnih.govnih.gov While all MprF proteins share a conserved C-terminal catalytic domain responsible for the synthase activity, variations exist in their N-terminal regions, which are implicated in flippase function. nih.gov

A key difference lies in the substrate specificity of the synthase domain. Some MprF homologs are highly specific, synthesizing only L-PG, as seen in Staphylococcus aureus, or only Ala-PG, as with one of the MprF homologs in Clostridium perfringens (MprF1). nih.gov In contrast, other bacteria possess MprF enzymes with broader substrate specificity. For instance, the MprF from Enterococcus faecium can synthesize not only L-PG and Ala-PG but also Arginyl-PG. nih.gov Similarly, the MprF from Bacillus subtilis can recognize both lysyl-tRNA and alanyl-tRNA. nih.gov

Interestingly, some bacteria, like Clostridium perfringens, encode two distinct MprF homologs. nih.govresearchgate.net In this case, CpMprF1 synthesizes Ala-PG and lacks a significant portion of the N-terminal transmembrane segments associated with flippase activity, while CpMprF2 is a canonical MprF that synthesizes L-PG and possesses the flippase domain. nih.govasm.org This separation of synthase and flippase functions in the case of Ala-PG synthesis in C. perfringens contrasts with the single-protein system for L-PG synthesis in organisms like S. aureus.

Overlapping and Distinct Functional Roles in Antimicrobial Resistance

Both Ala-PG and L-PG contribute to antimicrobial resistance, primarily against CAMPs. nih.govnih.gov The fundamental mechanism involves altering the electrostatic properties of the bacterial membrane. nih.govnih.gov L-PG, carrying a net positive charge due to the lysine residue, directly reduces the negative surface charge of the membrane, leading to electrostatic repulsion of cationic peptides. nih.govnih.gov

The role of the zwitterionic Ala-PG in antimicrobial resistance is also significant, although the mechanism is thought to be more complex than simple charge repulsion. nih.govnih.gov While Ala-PG does not alter the net charge of the membrane at physiological pH, it is proposed to affect membrane fluidity and lipid packing, which can in turn reduce the membrane's permeability to antimicrobial agents. nih.gov In Pseudomonas aeruginosa, the synthesis of Ala-PG has been shown to confer resistance against the CAMP protamine. nih.gov

Studies directly comparing the protective effects of Ala-PG and L-PG have revealed both overlapping and distinct capabilities. In an S. aureus model where the native L-PG synthesis was replaced with Ala-PG synthesis, Ala-PG was able to confer resistance to the lipopeptide antibiotic daptomycin (B549167), but only when a functional flippase was also present. nih.govnih.gov This indicates that both lipids can protect the membrane, but their translocation to the outer leaflet is crucial for this function. However, in the same study, the synthesis and translocation of L-PG conferred a significantly higher level of resistance to certain CAMPs compared to Ala-PG. researchgate.net This suggests that while both modifications are protective, the cationic nature of L-PG provides a more robust defense against a broader range of cationic antimicrobials.

Shared Flippase Mechanisms for Membrane Translocation

The translocation of aminoacyl-phosphatidylglycerols from their site of synthesis on the inner leaflet of the cytoplasmic membrane to the outer leaflet is a critical step in their function. nih.govasm.orgnih.gov This process is mediated by the N-terminal flippase domain of MprF proteins. nih.govasm.orgresearchgate.net

A key finding is that the flippase domains of MprF proteins can exhibit relaxed substrate specificity. nih.govnih.gov Experiments in S. aureus have shown that the flippase domain of the L-PG-synthesizing MprF is capable of translocating Ala-PG. nih.govasm.orgnih.gov When the Ala-PG synthase from C. perfringens was expressed in an S. aureus mutant lacking its own MprF, resistance to daptomycin was only restored when a functional MprF flippase domain was co-expressed. nih.govnih.gov This demonstrates that the flippase is not strictly specific to the amino acid attached to the phosphatidylglycerol headgroup.

This shared flippase mechanism has important implications for bacterial resistance. It suggests that even if a bacterium primarily produces one type of aminoacyl-phosphatidylglycerol, the presence of an MprF flippase could potentially allow it to utilize other aminoacylated lipids if the corresponding synthase is acquired. This flexibility could provide an evolutionary advantage in adapting to different environmental stresses, including the presence of various antimicrobial agents.

Diversity of Aminoacyl-Phosphatidylglycerols Across Bacterial Species

While Ala-PG and L-PG are the most studied, they represent only a fraction of the diversity of amino acid modifications of phosphatidylglycerol found in the bacterial world.

Other Amino Acid Modifications of Phosphatidylglycerol (e.g., Arginine, Glycine (B1666218), Ornithine)

Several other amino acids have been found to be incorporated into phosphatidylglycerol in various bacterial species:

Arginyl-Phosphatidylglycerol (Arg-PG): The MprF homolog in Enterococcus faecium has been shown to be capable of synthesizing Arg-PG, in addition to Ala-PG and L-PG. nih.gov Arginine, like lysine, is a positively charged amino acid, suggesting that Arg-PG would also function to reduce the negative surface charge of the membrane and confer resistance to CAMPs.

Glycyl-Phosphatidylglycerol (Gly-PG): While less commonly reported as a modification of PG, the use of glycine in modifying other cell envelope components is well-established. For instance, in some Staphylococcus species, glycine is used to build the pentapeptide bridge in the peptidoglycan. nih.gov

Ornithinyl-Phosphatidylglycerol (Orn-PG): Ornithine-containing lipids are another class of modified lipids found in many bacteria. nih.gov However, it is important to distinguish between ornithine-containing lipids that are esters of phosphatidylglycerol and the more common ornithine lipids that are phosphorus-free. nih.govoup.com The latter are synthesized under phosphate-limiting conditions and are structurally distinct from aminoacyl-phosphatidylglycerols. oup.com The synthesis of these phosphorus-free ornithine lipids does not involve tRNA. nih.gov

The diversity of these modifications highlights the various strategies bacteria employ to fine-tune their membrane properties in response to environmental challenges.

Evolutionary Trajectories of Aminoacyl-Phosphatidylglycerol Synthases

The phylogenetic distribution and sequence analysis of aminoacyl-phosphatidylglycerol synthases (aaPGS) suggest a complex evolutionary history. nih.gov These enzymes are not universally conserved among bacteria, indicating that they likely arose later in the evolution of phospholipid metabolism. nih.gov

Bioinformatic comparisons of Ala-PG and L-PG synthases have revealed that the specificity of an individual enzyme for either alanine (B10760859) or lysine is not determined by a simple, characteristic sequence motif. asm.orgnih.gov This suggests a diverse evolutionary origin for these two groups of enzymes. nih.gov It is plausible that Ala-PG and L-PG synthases arose through gene duplication events followed by divergence to acquire new substrate specificities. nih.gov This would have allowed bacteria to tailor their response to specific types of CAMPs or other environmental stressors. nih.gov

The heterogeneous distribution of MprF homologs within a given bacterial genus further supports the idea of a dynamic evolutionary history, likely shaped by horizontal gene transfer and selective pressures from the environment, such as the presence of host defense peptides. nih.gov

Emerging Research Avenues and Future Directions in Alanylphosphatidylglycerol Research

Detailed Mechanistic Elucidation of A-PGS and PpgH

The homeostasis of alanylphosphatidylglycerol is primarily managed by two key enzymes: alanyl-phosphatidylglycerol synthase (A-PGS) and alanyl-phosphatidylglycerol hydrolase (PpgH). A-PGS is responsible for the synthesis of A-PG, while PpgH is believed to be involved in its breakdown, ensuring a balanced level of this modified phospholipid in the membrane in response to environmental cues researchgate.net.

A-PGS enzymes, also known as multiple peptide resistance factors (MprF), are integral inner membrane proteins. pnas.org Structurally, they are typically composed of two distinct domains: a C-terminal catalytic domain located in the cytoplasm and an N-terminal transmembrane domain that functions as a flippase. pnas.orgnih.gov The catalytic domain facilitates the transfer of an alanine (B10760859) residue from an alanyl-tRNA (Ala-tRNA) molecule to the polar head group of phosphatidylglycerol (PG). pnas.orgnih.gov This tRNA-dependent mechanism is a key feature of the synthesis process. researchgate.net Structural studies have revealed a central tunnel-like architecture in the catalytic domain that facilitates the binding of the polar Ala-tRNA opposite the hydrophobic lipid substrate, which is essential for catalysis at the water-lipid interface. pnas.org

Enzymatic assays have shown that A-PGS specifically recognizes the polar headgroup of phosphatidylglycerol. nih.gov The flippase domain is then responsible for translocating the newly synthesized A-PG from the inner leaflet to the outer leaflet of the cytoplasmic membrane, thereby altering the cell surface properties. nih.govnih.gov Further research aims to fully elucidate the precise catalytic mechanism of both A-PGS and PpgH, including the identification of key amino acid residues involved in substrate binding and catalysis, which is critical for understanding how bacteria regulate their membrane composition. nih.gov

Investigation of this compound's Role in Specific Bacterial Pathophysiology

The primary function of this compound in bacterial pathophysiology is to reduce the net negative charge of the cell membrane. pnas.orgnih.govnih.gov The negatively charged phosphate (B84403) groups in phospholipids (B1166683) like phosphatidylglycerol are a primary target for positively charged CAMPs produced by the host immune system. nih.govnih.gov By adding a zwitterionic alanine residue to PG, bacteria neutralize this negative charge, leading to electrostatic repulsion of CAMPs and reduced membrane damage. nih.govnih.gov

This modification is a significant virulence factor in several pathogens. In the opportunistic pathogen Pseudomonas aeruginosa, the synthesis of A-PG is notably increased under acidic conditions, such as those found in the lungs of cystic fibrosis patients. nih.govnih.gov This adaptation confers resistance not only to CAMPs like protamine sulfate but also to certain antibiotics, including cefsulodin, and chemical stresses like chromium ions. nih.govasm.org Similarly, the presence of A-PG can reduce the susceptibility of bacteria to membrane-active lipopeptide antibiotics such as daptomycin (B549167). nih.govasm.org The ability to modify membrane lipids with alanine is a widespread strategy among bacteria to evade host defenses and survive in hostile environments. nih.govnih.gov

| Organism | Role of this compound | Consequence of A-PG Synthesis |

| Pseudomonas aeruginosa | Increased synthesis under acidic conditions. | Resistance to CAMPs (protamine sulfate), certain β-lactams (cefsulodin), and chromium ions. nih.govnih.gov |

| Gram-positive & Gram-negative bacteria | Reduces net negative charge of the cytoplasmic membrane. | Decreased susceptibility to daptomycin and other cationic antimicrobial peptides. nih.govasm.org |

| Clostridium perfringens | Synthesizes Ala-PG via a specific MprF homolog (CpMprF1). | Contributes to membrane charge homeostasis and potential antimicrobial resistance. nih.gov |

Exploration of this compound in Polymicrobial Interactions and Biofilms

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offers protection from environmental threats, including antibiotics and host immune responses. mdpi.com The composition of the bacterial cell surface is critical for the initial stages of biofilm formation, including adhesion and cell-to-cell interactions. asm.org While direct research on the role of this compound in biofilms is emerging, studies on the closely related lysyl-phosphatidylglycerol (Lys-PG) in Staphylococcus aureus provide significant insights. Research indicates that Lys-PG is an essential structural component of the S. aureus biofilm matrix, acting as a "molecular glue" that promotes bacterial aggregation through electrostatic and hydrophobic interactions. biorxiv.orgresearchgate.net

Given that A-PG serves a similar function in modifying membrane surface charge, it is hypothesized to play a comparable role in the biofilms of bacteria that produce it, such as P. aeruginosa. By neutralizing the negative surface charge, A-PG could modulate the adhesive properties of the cell, influencing interactions with surfaces and other microbial cells within a polymicrobial community. The alteration of membrane phospholipids has been shown to have global effects on the integrity of the cellular envelope and the ability to form biofilms. asm.org Future research is needed to specifically investigate how A-PG contributes to the structural integrity, development, and antimicrobial tolerance of biofilms in relevant pathogens.

Development of Modulators Targeting this compound Pathways

The critical role of A-PG in bacterial resistance and virulence makes its biosynthetic pathway an attractive target for the development of new antimicrobial strategies. pnas.orgnih.gov

A-PGS has been identified as a promising target for new drugs aimed at combating antibiotic-resistant bacteria. pnas.orgnih.gov The inhibition of this enzyme would prevent bacteria from modifying their membrane charge, thereby increasing their vulnerability. The development of effective inhibitors relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.gov The distinct two-domain architecture and the unique tRNA-dependent reaction offer multiple avenues for designing specific inhibitor molecules. pnas.org Strategies may focus on developing small molecules that either block the active site of the catalytic domain, preventing the binding of PG or Ala-tRNA, or interfere with the flippase activity of the N-terminal domain, trapping A-PG in the inner membrane leaflet.

A key advantage of targeting the A-PG pathway is the potential to restore or enhance the effectiveness of existing antibiotics. pnas.orgnih.gov By inhibiting A-PGS, bacteria would be rendered more susceptible to the host's own CAMPs as well as to cationic antimicrobial drugs that rely on electrostatic attraction to the bacterial membrane. pnas.orgnih.gov This approach could be particularly valuable for treating infections caused by multidrug-resistant pathogens. For example, an A-PGS inhibitor, when used in combination with an antibiotic like daptomycin, could lower the minimum inhibitory concentration (MIC) required to kill the bacteria, potentially overcoming existing resistance mechanisms. nih.gov This strategy of disarming the bacteria's defense mechanisms represents a shift from direct killing to weakening the pathogen so that other antimicrobials or the host immune system can clear the infection more effectively. nih.gov

Broader Implications for Bacterial Cell Biology and Evolution

The ability to synthesize this compound is a prime example of the remarkable adaptive capabilities of bacteria. The modification of membrane phospholipids is a fundamental strategy for maintaining cellular integrity and function in response to ever-changing and often hostile environments. asm.org The evolution of the A-PGS system highlights the importance of the cell membrane not as a static barrier, but as a dynamic interface that is actively remodeled to counter external threats. nih.gov

This lipid modification system has significant implications for bacterial evolution. It provides a selective advantage for survival in diverse niches, from acidic environments to within a host organism deploying its antimicrobial arsenal. nih.govnih.gov The presence of A-PGS and similar aminoacyl-PG synthases across a wide range of bacteria underscores their fundamental importance in bacterial cell biology. nih.gov Understanding these adaptive mechanisms provides insight into how bacteria evolve resistance and virulence, informing the development of more durable therapeutic strategies that target these core survival pathways.

Q & A

Q. What enzymatic mechanisms underpin the synthesis of alanylphosphatidylglycerol in bacterial systems?

this compound synthase (EC 2.3.2.11) catalyzes the transfer of an L-alanyl group from tRNA-Ala to phosphatidylglycerol, forming 3-O-L-alanyl-1-O-phosphatidylglycerol. Methodologically, researchers employ radiolabeled L-alanyl-tRNA<sup>Ala</sup> to track the reaction kinetics, coupled with thin-layer chromatography (TLC) or mass spectrometry (MS) to confirm product formation .

Q. How can this compound be detected and quantified in membrane lipidomics?

Detection typically involves lipid extraction using chloroform-methanol mixtures, followed by separation via TLC or HPLC. Quantification is achieved using phosphorus assays for phosphatidylglycerol derivatives or isotopic labeling (e.g., <sup>14</sup>C-alanine) to trace alanyl group incorporation .

Q. What role does this compound play in bacterial membrane physiology?

Alanyl modification of phosphatidylglycerol alters membrane charge, reducing electrostatic interactions with cationic antimicrobial peptides. Experimental approaches include genetic knockout studies of the synthase gene (e.g., lpgS in Staphylococcus aureus) to assess changes in membrane permeability and antibiotic resistance .

Advanced Research Questions

Q. What experimental strategies optimize the determination of kinetic parameters for this compound synthase?

Kinetic assays require purified enzyme, saturating concentrations of phosphatidylglycerol, and varying L-alanyl-tRNA<sup>Ala</sup> levels. Stopped-flow spectroscopy or quenched-flow methods are used to measure initial rates. Membrane mimic systems (e.g., liposomes) are critical to maintain enzyme activity, as detergent-solubilized enzymes often exhibit altered kinetics .

Q. How can researchers resolve contradictions in reported enzymatic activity across different bacterial species?

Discrepancies may arise from substrate specificity (e.g., tRNA-Ala isoacceptor variations) or assay conditions (pH, ionic strength). Comparative studies using standardized protocols (e.g., uniform lipid:enzyme ratios) and structural analysis of synthase homologs can clarify functional divergence .

Q. What challenges arise in crystallizing this compound synthase for structural studies, and how are they addressed?

The enzyme’s membrane-associated nature complicates crystallization. Strategies include truncation of transmembrane domains, use of lipid cubic phase crystallization, or alternative techniques like cryo-electron microscopy (cryo-EM) with nanodisc-embedded proteins .

Methodological Design & Data Analysis

Q. How should researchers design experiments to investigate the regulatory pathways of this compound biosynthesis?

Transcriptomic (e.g., RNA-seq) and proteomic profiling under stress conditions (e.g., low pH, antimicrobial exposure) can identify regulatory factors. Follow-up validation via electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) is recommended to confirm transcription factor binding .

Q. What statistical approaches are appropriate for analyzing heterogeneous lipidomic datasets involving this compound?

Multivariate analysis (e.g., PCA or PLS-DA) is used to discern lipid profile variations. Bootstrapping or Bayesian hierarchical models account for biological replicates and technical variability in MS data .

Contradictions & Reproducibility

Q. Why do some studies report negligible this compound synthase activity in Gram-negative bacteria?

Gram-negative bacteria may lack orthologs of the synthase or require uncharacterized cofactors. Cross-species complementation assays (e.g., expressing Gram-positive synthase genes in E. coli) can test functional conservation .

Q. How can reproducibility issues in this compound assays be mitigated?

Adopt strict quality controls: (1) Verify substrate purity via NMR or HPLC, (2) standardize lipid vesicle preparation methods, and (3) include internal controls (e.g., heat-inactivated enzyme) in activity assays. Detailed protocols should align with guidelines from Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.